molecular formula C13H18N4O4 B12770703 N-(4,5-Dihydroimidazol-2-ylamino)-2,5-dimethylpyrrole maleate CAS No. 89151-79-1

N-(4,5-Dihydroimidazol-2-ylamino)-2,5-dimethylpyrrole maleate

Cat. No.: B12770703
CAS No.: 89151-79-1
M. Wt: 294.31 g/mol
InChI Key: JNTDLVIGSXZBQD-BTJKTKAUSA-N
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Description

N-(4,5-Dihydroimidazol-2-ylamino)-2,5-dimethylpyrrole maleate is a compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-Dihydroimidazol-2-ylamino)-2,5-dimethylpyrrole maleate typically involves the reaction of 2,5-dimethylpyrrole with 4,5-dihydroimidazole under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. For instance, a common method involves the use of triethylamine as a base and dimethylformamide as a solvent. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4,5-Dihydroimidazol-2-ylamino)-2,5-dimethylpyrrole maleate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of N-oxide derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4,5-Dihydroimidazol-2-ylamino)-2,5-dimethylpyrrole maleate involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial proliferation. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,5-Dihydroimidazol-2-ylamino)-2,5-dimethylpyrrole maleate stands out due to its unique combination of the imidazole and pyrrole rings. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

89151-79-1

Molecular Formula

C13H18N4O4

Molecular Weight

294.31 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;N-(2,5-dimethylpyrrol-1-yl)-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C9H14N4.C4H4O4/c1-7-3-4-8(2)13(7)12-9-10-5-6-11-9;5-3(6)1-2-4(7)8/h3-4H,5-6H2,1-2H3,(H2,10,11,12);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

JNTDLVIGSXZBQD-BTJKTKAUSA-N

Isomeric SMILES

CC1=CC=C(N1NC2=NCCN2)C.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CC1=CC=C(N1NC2=NCCN2)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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